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Compound of Interest

Compound Name: 3,7-Dimethyloct-7-enal

Cat. No.: B086501

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
unsaturated aldehyde, 3,7-Dimethyloct-7-enal. Due to the limited availability of experimentally
derived spectra for this specific compound, this guide presents predicted data based on
established principles of spectroscopy and data from structurally similar molecules. This
information is intended to serve as a valuable resource for researchers in the fields of
chemistry, pharmacology, and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3,7-Dimethyloct-7-enal.
These values are derived from typical ranges for similar functional groups and structural motifs.

Table 1: Predicted *H NMR Spectroscopic Data for 3,7-Dimethyloct-7-enal (Solvent: CDCls,
Reference: TMS)

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b086501?utm_src=pdf-interest
https://www.benchchem.com/product/b086501?utm_src=pdf-body
https://www.benchchem.com/product/b086501?utm_src=pdf-body
https://www.benchchem.com/product/b086501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.75 Triplet (t) 1H H-1 (Aldehyde)
~4.70 Singlet (s) 1H H-8a (Vinyl)
~4.65 Singlet (s) 1H H-8b (Vinyl)
~2.40 Multiplet (m) 2H H-2
~2.00 Multiplet (m) 1H H-3
~1.70 Singlet (s) 3H H-9 (Methyl on C7)
~1.40 - 1.20 Multiplet (m) 4H H-4, H-5
~1.15 Multiplet (m) 1H H-6
~0.95 Doublet (d) 3H H-10 (Methyl on C3)

Table 2: Predicted 13C NMR Spectroscopic Data for 3,7-Dimethyloct-7-enal (Solvent: CDCIs)

Chemical Shift (6, ppm)

Carbon Assignment

~202 C-1 (Aldehyde Carbonyl)
~145 C-7 (Quaternary Alkene)
~110 C-8 (Terminal Alkene)
~52 C-2

~38 C-4

~36 C-6

~30 C-3

~22 C-9

~20 C-5

~19 C-10
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Table 3: Predicted Infrared (IR) Spectroscopy Data for 3,7-Dimethyloct-7-enal (Neat)

Wavenumber (cm~?) Intensity Vibration

~2960-2850 Strong C-H Stretch (Alkyl)
~2820, ~2720 Medium C-H Stretch (Aldehyde)
~1725 Strong C=0 Stretch (Aldehyde)
~1645 Medium C=C Stretch (Alkene)
~890 Strong =C-H Bend (Out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data for 3,7-Dimethyloct-7-enal (Electron

lonization)
m/z Predicted Assignment
154 [M]* (Molecular lon)
139 [M - CHs]*
111 [M - CsH7]* (Loss of isopropyl)
95
81
69
55
41 [CsHs]*
29 [CHO]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a volatile
liquid aldehyde such as 3,7-Dimethyloct-7-enal.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve approximately 5-10 mg of 3,7-Dimethyloct-7-enal in approximately 0.7 mL of
deuterated chloroform (CDCIs).

o The CDCIs should contain tetramethylsilane (TMS) as an internal standard (0 ppm).

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube.

o Cap the NMR tube to prevent evaporation.
* 'H NMR Spectroscopy:
o Instrument: A 400 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

Acquisition time: 2-4 seconds.

Spectral width: 0-12 ppm.
e 13C NMR Spectroscopy:
o Instrument: A 100 MHz or higher field NMR spectrometer.
o Parameters:
» Pulse sequence: Proton-decoupled experiment.

= Number of scans: 1024 or more, depending on sample concentration.
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» Relaxation delay: 2 seconds.

» Spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid):

o Place one to two drops of neat 3,7-Dimethyloct-7-enal onto the surface of a clean, dry
salt plate (e.g., NaCl or KBr).

o Carefully place a second salt plate on top to create a thin liquid film between the plates.
o Ensure there are no air bubbles trapped in the film.

o Data Acquisition:
o Instrument: Fourier Transform Infrared (FTIR) spectrometer.

o Parameters:

Scan range: 4000-400 cm~1.

Number of scans: 16-32.

Resolution: 4 cm~1.

A background spectrum of the clean, empty salt plates should be acquired prior to the
sample scan.

Mass Spectrometry (MS)

e Sample Introduction and lonization:
o Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

o Sample Preparation: Prepare a dilute solution of 3,7-Dimethyloct-7-enal in a volatile
solvent (e.g., dichloromethane or hexane).
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o GC Conditions:

» Injector: Split/splitless, operated in split mode.

= Column: A non-polar capillary column (e.g., DB-5ms).

» Oven temperature program: Start at a low temperature (e.g., 50°C) and ramp up to a

higher temperature (e.g., 250°C) to ensure separation from any impurities.

» Carrier gas: Helium.

o lonization: Electron lonization (EIl) at 70 eV.

¢ Mass Analysis:

o Analyzer: Quadrupole or Time-of-Flight (TOF).

o Mass range: Scan from m/z 20 to 200.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3,7-

Dimethyloct-7-enal.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 3,7-Dimethyloct-7-enal.
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Caption: Key Fragmentation Pathways in Mass Spectrometry.

« To cite this document: BenchChem. [Spectroscopic Profile of 3,7-Dimethyloct-7-enal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086501#spectroscopic-data-of-3-7-dimethyloct-7-
enal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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